alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate is an organic compound with a complex structure
Preparation Methods
The synthesis of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be achieved through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method includes the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Chemical Reactions Analysis
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, Grignard reagents, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different alcohols or ketones, while substitution reactions can lead to the formation of various esters and ethers .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex molecules In biology, it can be used to study the effects of various chemical reactions on biological systemsIn industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be compared with similar compounds such as alpha-Terpineol and 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate. These compounds share similar structural features but differ in their chemical properties and applications. For instance, alpha-Terpineol is known for its pleasant odor and is widely used in the fragrance industry, while 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate is used in the synthesis of various organic compounds .
Properties
CAS No. |
63649-51-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl formate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(10(2)14-8-13)12(3,4)7-9/h5,8,10-11H,6-7H2,1-4H3 |
InChI Key |
LYXVXHDZNUEEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)(C)C)C(C)OC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.